3-甲氧基-N-((1-甲基-4,5,6,7-四氢-1H-吲唑-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

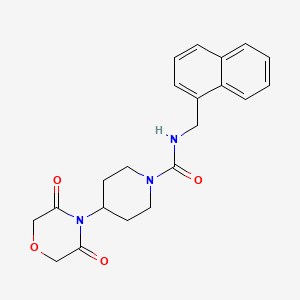

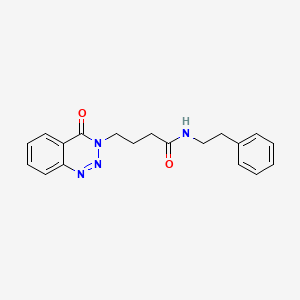

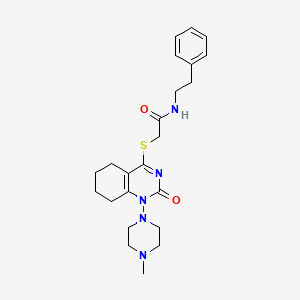

“3-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide” is a complex organic compound. It’s a derivative of benzamide, which is an N, N-disubstituted benzamide . It also contains a methoxy group and a 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, 1H, 13C NMR, and IR spectra for all the compounds were investigated. HMBC, HSQC, COSY, and NOESY spectra of the representative compounds were studied .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N- ((1-methyl-1H-indol-3-yl)methyl)-2- (1H-pyrazol-1-yl or triazolyl)-N- (3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound Benzamide, 3-methoxy-N-methyl- has a molecular weight of 165.1891 .科学研究应用

Cancer Treatment

Indole derivatives, such as the compound , have shown promise in the treatment of cancer. They can inhibit cell growth and have been effective against colon and melanoma cell lines . The compound’s ability to arrest cells in the G2/M phase and inhibit tubulin polymerization makes it a potential agent for developing new cancer therapies .

Antimicrobial Activity

The structural motif of indole is known to possess antimicrobial properties. This compound, with its indazole moiety, could be explored for its efficacy against a range of microbial pathogens, potentially leading to the development of new antimicrobial agents .

Antiviral Agents

Indole derivatives have been reported to exhibit antiviral activities. Compounds similar to “3-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide” have shown inhibitory activity against influenza A and other viruses, suggesting potential applications in antiviral drug development .

Anti-inflammatory Applications

The indole nucleus is associated with anti-inflammatory effects. Research into indole derivatives has indicated their potential in treating inflammatory conditions, which could be an avenue for the application of this compound .

Neuroprotective Effects

Indoles have been studied for their neuroprotective properties. Given the biological activity of indole derivatives, there’s a possibility that this compound could be used in the treatment of neurodegenerative diseases or as a protective agent against neurotoxicity .

Antidiabetic Potential

Some indole derivatives have shown antidiabetic activity. The compound could be investigated for its potential to modulate blood sugar levels or enhance insulin sensitivity .

Antitubercular Activity

The fight against tuberculosis could benefit from the discovery of new therapeutic agents. Indole derivatives have been noted for their antitubercular activity, which might make this compound a candidate for further research in this field .

Antioxidant Properties

Indole compounds are also recognized for their antioxidant capabilities. This property is crucial in combating oxidative stress, which is implicated in various diseases. The compound could be researched for its effectiveness in protecting cells from oxidative damage .

作用机制

Target of Action

Indazole derivatives, which this compound is a part of, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often targets in cancer treatment .

Mode of Action

It’s worth noting that indazole derivatives have been shown to inhibit cell growth, being particularly effective against certain types of cancer cells

Biochemical Pathways

Given that indazole derivatives can inhibit kinases like chk1, chk2, and h-sgk , it’s likely that the compound affects pathways related to cell cycle regulation and apoptosis. Disruption of these pathways can lead to cell death, which is a desired outcome in the treatment of cancer .

Result of Action

These effects could potentially make it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

安全和危害

属性

IUPAC Name |

3-methoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-20-16-9-4-3-8-14(16)15(19-20)11-18-17(21)12-6-5-7-13(10-12)22-2/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROKRQCFESSCHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide](/img/structure/B2866341.png)

![2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine](/img/structure/B2866345.png)

amine hydrochloride](/img/structure/B2866346.png)

![2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2866350.png)

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid](/img/structure/B2866351.png)

![(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2866352.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2866356.png)

![N-(4-acetylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2866357.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866359.png)